CDC7 (Cell Division Cycle 7) is a serine/threonine kinase that forms the DBF4-dependent kinase (DDK) complex with its regulatory subunit, DBF4. This complex is a critical regulator of DNA replication initiation [1] [2].
The table below summarizes the core functions of CDC7 and the consequent rationale for its inhibition in cancer therapy.
| Aspect | Core Function / Mechanism | Therapeutic Rationale / Consequence of Inhibition |
|---|---|---|
| Primary Role | Phosphorylates MCM2/4/6 subunits of the MCM helicase complex to trigger "origin firing" and initiate DNA replication [2] [3]. | Abrogates DNA synthesis, leading to replication stress and fork collapse [3]. |
| Cell Cycle Role | Activity peaks at G1/S transition; essential for S-phase entry [2]. | Induces cell cycle arrest at the G1/S boundary [4]. |
| Checkpoint Activation | In normal cells, inhibition activates a p53/FoxO3a-dependent DNA origin activation checkpoint, causing reversible G1 arrest [3]. | Selective cancer cell killing; cancer cells with mutated TP53/RB1 lack this checkpoint, leading to apoptosis [4] [3]. |
| Expression in Cancer | Overexpressed in various cancers (e.g., pancreatic, colorectal, breast, esophageal) with low expression in normal tissues [5] [3] [6]. | Provides a wide therapeutic window and a target for synthetic lethality in tumors with dysfunctional p53/RB1 [7] [3]. |
This differential response between normal and cancer cells forms the basis for a synthetic lethality approach, where cancer cells with common mutations in genes like TP53 and RB1 are uniquely susceptible to CDC7 inhibition [4] [3].
While data on Cdc7-IN-19 is absent, the following table summarizes key CDC7 inhibitors discussed in the literature, which illustrate the common mechanisms of action.
| Inhibitor Name | Reported Mechanism / Class | Key Experimental Findings & Context |
|---|---|---|
| PHA-767491 | ATP-competitive; dual CDC7/CDK9 inhibitor [2] [3]. | Induces apoptosis in cancer cells; causes tumor regression in mouse models [3]. |
| XL-413 | ATP-competitive inhibitor [2] [8]. | Induces replication stress and a senescence-like phenotype [8]. |
| TAK-931/Simurosertib | Potent and selective ATP-competitive inhibitor [2] [7] [8]. | Induces replication stress, aneuploidy, and SASP; synergizes with immune checkpoint blockade; degrades MYC to impair neuroendocrine transformation [7] [8]. |
| Allosteric Inhibitors (e.g., Clofoctol) | Disrupts CDC7-DBF4 protein-protein interaction [9]. | Offers potential for greater selectivity; inhibits MCM2 phosphorylation and delays cell cycle progression [9]. |
The following diagram illustrates the core signaling pathway of CDC7 and the points of intervention for different inhibitor types.
Diagram of CDC7 signaling pathway and inhibition mechanisms. The CDC7-DBF4 (DDK) complex is essential for initiating DNA replication. ATP-competitive and allosteric inhibitors disrupt this process, leading to different cellular outcomes based on the cell's genetic background.
The search results detail several standard methodologies used to characterize CDC7 inhibitor efficacy and mechanism of action.
The development of CDC7 inhibitors is an active field, with research focusing on overcoming the limitations of ATP-competitive compounds, such as selectivity issues, by exploring allosteric inhibitors that disrupt the CDC7-DBF4 interaction [9]. Furthermore, combinations with immune checkpoint blockers [8] or standard chemotherapies like cisplatin and 5-FU [6] show promising synergistic effects.
To find specific information on "this compound", I suggest you:
Cell Division Cycle 7 (CDC7) is a conserved serine/threonine kinase that plays an indispensable role in the initiation of DNA replication across eukaryotic species. Together with its regulatory subunit DBF4 (also known as ASK in humans), CDC7 forms the DBF4-dependent kinase (DDK) complex, which serves as a critical regulator of origin firing during DNA replication [1]. The DDK complex is essential for the G1/S phase transition and functions in concert with cyclin-dependent kinases (CDKs) to ensure precise temporal control of replication initiation [1]. The significance of CDC7 extends beyond its fundamental role in DNA replication, as dysregulated CDC7 expression has been mechanistically linked to the pathogenesis of diverse human malignancies and neurodegenerative disorders, making it an attractive therapeutic target [1].
The CDC7 kinase exhibits a characteristic bilobal kinase architecture comprised of N-terminal and C-terminal lobes, with two distinctive kinase insertion regions that contribute to the challenges in developing selective CDC7 inhibitors [1]. Unlike CDKs whose activity is controlled by cyclin binding, CDC7 kinase activity is primarily regulated through its interaction with DBF4, which displays cell cycle-dependent expression - accumulating during late G1 phase, peaking at the G1/S transition, and being degraded as cells exit S phase [2] [3]. This expression pattern ensures that DDK activity is precisely coordinated with the replication program, with CDC7 protein maintaining stable expression throughout the cell cycle while DBF4 availability governs its activation timing [2].
The primary function of CDC7 in DNA replication initiation centers on its role in activating the replicative helicase at origins of replication. The minimal chromatin licensing and replication pre-RC complex is established during G1 phase, with the MCM2-7 heterohexamer loaded onto DNA as an inactive double hexamer [2]. CDC7-DDK orchestrates a critical step in the conversion of this pre-RC to the active replicative helicase through phosphorylation of MCM subunits [1]. Specifically, CDC7 phosphorylates the N-terminal tails of MCM2, MCM4, and MCM6, triggering a conformational alteration in the MCM complex that enables the subsequent recruitment of additional replication factors [1].
This phosphorylation event facilitates the assembly of the CMG complex (CDC45-MCM2-7-GINS), which represents the active replicative helicase capable of unwinding double-stranded DNA at replication origins [1]. The CDC7-mediated phosphorylation creates docking sites for CDC45 and GINS complex recruitment, both essential components for helicase activity [1]. The transition from the phosphorylated MCM complex to the fully assembled CMG complex marks the culmination of the initiation process and the establishment of bidirectional replication forks. This mechanism is evolutionarily conserved from yeast to humans, underscoring the fundamental nature of CDC7's role in DNA replication [4].
The targeting of CDC7 to replication origins is mediated primarily through its regulatory subunit DBF4, which exhibits specific chromatin association at origins during late G1 phase [3] [5]. DBF4 assumes a punctate nuclear pattern that mirrors the distribution of the Origin Recognition Complex (ORC) and its chromatin association requires ORC but occurs independently of CDC6 or CDK activity [5]. This localization mechanism positions the CDC7-DBF4 complex at potential initiation sites prior to the G1/S transition, priming origins for activation upon achieving the appropriate kinase activity thresholds [5].
Advanced genomic mapping using the Calling Cards method (which employs Ty5 retrotransposon integration to mark protein-DNA interaction sites) has demonstrated that CDC7 localizes to numerous genomic regions with enrichment at functional replication origins, particularly those that fire early in S phase [2] [4]. Interestingly, kinase-dead CDC7 mutants show increased chromatin retention, suggesting that phosphorylation events may promote CDC7 dissociation from its substrates [4]. The CDC7-DBF4 complex displays a dynamic chromatin association throughout the cell cycle - loosely bound during G1 phase and becoming stabilized at the G1/S transition specifically at sites destined to become active origins [2].
Table 1: Key Phosphorylation Targets of CDC7 Kinase in DNA Replication
| Substrate | Phosphorylation Site | Functional Consequence | Biological Significance |
|---|---|---|---|
| MCM2 | Multiple N-terminal serines | Helicase activation | CMG complex formation |
| MCM4 | Multiple N-terminal serines | Conformational change in MCM | Replisome assembly |
| MCM6 | Multiple N-terminal serines | Helicase activation | Origin firing |
| Claspin | Not fully characterized | Chk1 activation | Replication checkpoint |
| RAD18 | Serine cluster | RAD18-Polη interaction | Translesion synthesis |
CDC7 functions in a complementary partnership with cyclin-dependent kinases (CDKs) to ensure precise temporal control of replication initiation [6]. While both kinases are essential for origin firing, they phosphorylate distinct substrates and regulate non-overlapping steps in the initiation process [1]. CDK activity is required for the conversion of the pre-RC to a pre-Initiation Complex (pre-IC), while CDC7-DDK directly activates the MCM helicase [6]. This division of labor creates a robust regulatory system that integrates multiple signaling inputs to determine replication timing and origin efficiency.
The interplay between CDC7 and checkpoint pathways represents another critical layer of regulation, particularly under conditions of replication stress. In response to genotoxic insults, the ATR-Chk1 pathway promotes stabilization of the CDC7-DBF4 complex on chromatin through inactivation of the anaphase-promoting complex/cyclosome-Cdh1 (APC/C-Cdh1) [7]. This stabilization mechanism ensures that CDC7 can perform essential functions in replication fork maintenance and DNA damage bypass even under stress conditions [7]. Additionally, CDC7 contributes to checkpoint signaling through phosphorylation of Claspin, an adaptor protein essential for ATR-dependent phosphorylation of Chk1, thereby creating a positive feedback loop that amplifies the replication stress response [1] [7].
CDC7 Kinase in DNA Replication Initiation Pathway
CDC7 kinase plays a significant role in the cellular response to DNA damage and replication stress, functioning as a key mediator of DNA damage tolerance pathways. Under replication stress conditions, CDC7 facilitates the RAD18-dependent pathway for translesion synthesis (TLS), a mechanism that enables continued DNA replication past damaged templates [7]. CDC7 phosphorylates a cluster of serine residues on RAD18, an E3 ubiquitin ligase essential for TLS, which promotes interaction between RAD18 and DNA polymerase η (Polη) [8]. This phosphorylation event enhances the recruitment of Polη to stalled replication forks, providing a mechanism for bypassing DNA lesions that would otherwise obstruct replication fork progression [8].
The interaction between the motif-C domain of DBF4 and the N-terminal RING domain of RAD18 serves as a critical regulatory switch that influences DNA repair pathway choice [7]. This interaction promotes chromatin binding of RAD18 and facilitates RAD18-mediated TLS, while potentially suppressing homologous recombination by competing with RAD51C binding to the same RING domain [7]. This molecular switch mechanism ensures that the appropriate DNA repair pathway is engaged based on cellular context and the nature of the DNA lesion. The coordination between CDC7 and RAD18 represents a sophisticated mechanism for integrating DNA replication with DNA damage tolerance, maintaining genome stability under stressful conditions [7].
Recent research has revealed unexpected roles for CDC7 during G2/M phases of the cell cycle, expanding its functional repertoire beyond S phase. CDC7 exhibits significant kinase activity during G2/M and contributes to mitotic progression through phosphorylation and stimulation of Aurora B kinase [9]. Aurora B, a conserved mitotic kinase, plays critical roles in chromosome segregation and cytokinesis as part of the Chromosome Passenger Complex [9]. CDC7 phosphorylates Aurora B at threonine-236, located adjacent to the autophosphorylation site T232, and this phosphorylation enhances Aurora B kinase activity [9].
This CDC7-Aurora B axis contributes to efficient M-phase progression and proper operation of the Spindle Assembly Checkpoint (SAC) [9]. Downregulation or inhibition of CDC7 reduces Aurora B activity in vivo and leads to retarded M-phase progression, while SAC imposed by paclitaxel is dramatically reversed by CDC7 inhibition - similar to the effect observed with Aurora B inhibition [9]. These findings establish a novel connection between the replication kinase CDC7 and mitotic regulation, suggesting that CDC7 functions as a pleiotropic cell cycle regulator with responsibilities extending throughout the division cycle.
Table 2: CDC7 Functions in Different Biological Contexts
| Biological Context | CDC7 Function | Key Substrates | Functional Outcome |
|---|---|---|---|
| DNA Replication | Origin firing | MCM2, MCM4, MCM6 | Helicase activation, replisome assembly |
| Replication Stress Response | Checkpoint modulation | Claspin, RAD18 | Chk1 activation, TLS pathway regulation |
| DNA Damage Bypass | Translesion synthesis | RAD18 | Polη recruitment, lesion bypass |
| Meiotic Recombination | Meiotic progression | Mer2 | Coordination of meiotic events |
| Mitosis | Aurora B activation | Aurora B | Chromosome segregation, SAC |
The differential dependency between cancer cells and normal cells on CDC7 function has positioned it as an attractive molecular target for anticancer therapy. Malignant cells frequently exhibit overexpressed CDC7 and heightened reliance on its activity to sustain rapid proliferation, while normal cells can tolerate transient CDC7 inhibition [1]. This therapeutic window is further widened by the observation that suppression of CDC7 selectively induces apoptosis in tumor cells while minimally affecting the viability of normal cells [1]. The molecular basis for this selective vulnerability may stem from the heightened replication stress and dysregulated cell cycle checkpoints characteristic of cancer cells.
Several small molecule inhibitors of CDC7 have been developed and advanced to clinical trials, with most currently undergoing Phase I and Phase II evaluations [1]. Notable examples include:
These compounds primarily target the ATP-binding pocket of CDC7, competing with ATP for binding to the kinase domain [1]. However, this mechanism presents challenges in vivo due to the high intracellular concentrations of ATP that can compromise inhibitor effectiveness [1]. Additionally, the structural similarity between the catalytic sites of CDC7 and certain CDKs (particularly CDK2 and CDK9) has complicated the development of highly selective inhibitors with minimal off-target effects [1].
Beyond oncology, emerging evidence has implicated CDC7 in the pathogenesis of neurodegenerative diseases, particularly those characterized by TDP-43 proteinopathies such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar dementia (FTLD) [1]. CDC7-mediated phosphorylation of TDP-43 (transactive response DNA binding protein of 43 kDa) contributes to pathological aggregation and neurotoxicity [1]. This discovery has prompted investigation of CDC7 inhibitors as potential therapeutic candidates for these currently untreatable neurodegenerative conditions.
CDC7 inhibitors based on the 6-mercaptopurine scaffold have been identified as promising candidates for future therapy of ALS and/or FTLD [1]. These compounds reduce TDP-43 phosphorylation and aggregation in experimental models, suggesting a potential disease-modifying effect. The dual involvement of CDC7 in both cancer and neurodegeneration underscores the context-dependent consequences of its inhibition and highlights the importance of tissue-specific delivery approaches for therapeutic applications.
The development of clinically effective CDC7 inhibitors faces several significant challenges. The ATP-competitive nature of most existing small molecule inhibitors must contend with high intracellular ATP concentrations, potentially compromising their efficacy in physiological settings [1]. Additionally, the presence of two kinase inserts (KIs) in the CDC7 structure adds complexity to the design of potent and selective inhibitors [1]. The structural similarity between CDC7 and CDK2/CDK9 presents further obstacles to achieving kinase selectivity, which is essential for minimizing off-target effects [1].
Future directions in CDC7-targeted therapy include the development of allosteric inhibitors that target regions outside the ATP-binding pocket, the exploration of combination therapies that leverage synergistic interactions with conventional chemotherapeutic agents, and the application of novel drug discovery technologies such as proteolysis targeting chimeras (PROTACs) that could achieve more complete and sustained CDC7 inhibition [1]. The demonstrated synergy between CDC7 inhibition and oxaliplatin in colorectal cancer models illustrates the potential of rational combination approaches [1]. As our understanding of CDC7 biology continues to expand, so too will opportunities for therapeutic intervention across multiple disease contexts.
Table 3: CDC7 Inhibitors in Development
| Inhibitor | Chemical Class | Selectivity | Development Stage | Key Characteristics |
|---|---|---|---|---|
| PHA-767491 | Aminopyrazine | Dual CDC7/CDK9 | Preclinical | First identified compound, benchmark inhibitor |
| XL-413 | Not specified | Selective CDC7 | Phase I | Demonstrated proof-of-concept in preclinical models |
| TAK-931 | Not specified | Selective CDC7 | Phase I/II | Potent inhibitor with favorable pharmacokinetics |
| AS-0141 | Not specified | Selective CDC7 | Preclinical | Potent and selective, developed for solid cancers |
The Calling Cards method represents an innovative approach for mapping CDC7 binding sites throughout the genome, overcoming limitations of conventional chromatin immunoprecipitation (ChIP) techniques that often fail to capture transient kinase-substrate interactions [2] [4]. This method leverages the Ty5 retrotransposon integration system from budding yeast, where a query protein (in this case CDC7) is fused to the Sir4 protein that directs integration of Ty5 retrotransposons [4]. Each time the CDC7-Sir4 fusion protein binds DNA, the associated integrase creates a permanent "calling card" mark in the genome through Ty5 insertion [4].
The experimental workflow involves:
This approach revealed that CDC7 localizes to many genomic regions with enrichment at functional replication origins, particularly early-firing origins [4]. Interestingly, a kinase-dead CDC7 mutant (cdc7KD-Sir4) produced seven-fold higher integration efficiency, suggesting that the wild-type kinase dissociates more readily after phosphorylation, while the mutant remains bound to substrates longer [4]. The Calling Cards method can be adapted for any DNA-binding protein and has potential applications in higher eukaryotes for identifying functional replication origins [4].
In vitro kinase assays provide a controlled system for characterizing CDC7 enzymatic activity, identifying substrates, and evaluating inhibitor efficacy. The basic protocol involves:
For Aurora B phosphorylation studies, researchers have successfully employed purified rat Aurora B or human Aurora B/INCENP complex as substrates, measuring phosphorylation through electrophoretic mobility shifts or immunoblotting with phospho-specific antibodies [9]. These assays confirmed that CDC7-ASK phosphorylates Aurora B at threonine-236 and stimulates its kinase activity toward histone H3 [9]. Similar approaches have been used to characterize CDC7-mediated phosphorylation of RAD18, MCM subunits, and other substrates [8].
Assessing CDC7 function under replication stress conditions requires specialized experimental approaches that induce fork stalling or DNA damage while monitoring CDC7 localization and activity. Common methods include:
Under these stress conditions, researchers have demonstrated that the ATR-Chk1 pathway stabilizes the CDC7-DBF4 complex on chromatin through inactivation of the APC/C-Cdh1 ubiquitin ligase [7]. This stabilization mechanism ensures that CDC7 can perform its essential functions in replication fork maintenance and DNA damage bypass even under genotoxic stress [7]. Monitoring CDC7 localization and phosphorylation events during these stress responses provides insights into its checkpoint-related functions and mechanisms of regulation.
CDC7 Kinase in Replication Stress Response
Although data on Cdc7-IN-19 is unavailable, current research provides context on CDC7 as a target. The table below summarizes key points from the search results.
| Topic | Summary from Search Results |
|---|---|
| CDC7 Function | Serine/threonine kinase; forms DDK complex with DBF4; essential for DNA replication initiation [1] [2]. |
| Inhibitor Examples | TAK-931, XL413, simurosertib, PHA-767491 are cited; no mention of this compound [3] [4] [5]. |
| Selectivity Challenge | Known CDC7 inhibitors are ATP-competitive, often leading to selectivity issues [4]. |
| Profiling Method | Kinase selectivity is determined by profiling against large panels of kinases; % inhibition or Kd values are common metrics [6]. |
Based on the general methodology for determining kinase selectivity found in the search results [6], the conceptual workflow can be summarized as follows:
Conceptual workflow for kinase inhibitor selectivity profiling.
The table below summarizes the available quantitative data for this compound:
| Parameter | Value | Context / Assay |
|---|---|---|
| IC50 (CDC7) | 1.49 nM | In vitro kinase assay [1] |
| Molecular Weight | 351.40 g/mol | Formula: C19H21N5O2 [1] |
| CAS Number | 2606780-39-4 | [1] |
The search results indicate that This compound is a highly potent inhibitor, designed to target the ATP-binding pocket of the CDC7 kinase [2] [1].
To contextualize the experimental data, the diagram below illustrates the central role of CDC7 in DNA replication and the primary consequence of its inhibition.
CDC7 kinase, activated by DBF4, is essential for initiating DNA replication. Its inhibition leads to replication stress and diverse anti-tumor effects.
While specific protocol details for this compound are lacking, research on other CDC7 inhibitors provides valuable context for its potent effects:
CDC7 overexpression drives tumorigenesis through multiple mechanisms beyond its core role in initiating DNA replication.
The therapeutic promise of CDC7 is underscored by the development of various inhibitors and their observed effects.
| Inhibitor Name | Key Characteristics | Observed Experimental Outcomes |
|---|---|---|
| PHA-767491 | Dual Cdc7/Cdk9 inhibitor [3] [2] | Induces apoptosis in pancreatic, breast, and leukemia cell lines; tumor regression in mouse models [3] [2]. |
| XL413 | More specific CDC7 inhibitor [1] | Reduces HU-induced RPA2 and H2AX phosphorylation; prevents fork collapse [1]. |
| TAK-931 | First orally active, selective CDC7 inhibitor; a next-generation replication stress inducer [4] | Induces replication stress, aneuploidy, and SASP; combines effectively with immune checkpoint blockers [4]. |
This protocol is adapted from methodologies used to validate CDC7 overexpression in colorectal and pancreatic cancer tissues [5] [3].
This protocol is used to evaluate the functional consequences and efficacy of CDC7 inhibitors [3] [4].
The following diagram illustrates the core function of CDC7 in DNA replication initiation and the mechanism of its therapeutic targeting.
> Core mechanism of CDC7 in DNA replication and the differential effect of its inhibition in normal versus cancer cells.
The DNA origin activation checkpoint that protects normal cells from CDC7 inhibition is a multi-axis pathway. The following diagram details this protective mechanism and how common cancer mutations disrupt it.
> The DNA origin activation checkpoint pathway, highlighting tumor suppressor nodes commonly mutated in cancer.
CDC7 is a compelling therapeutic target due to its frequent overexpression in cancers, strong correlation with tumor suppressor loss, and the synthetic lethality offered by its inhibition. Future work should focus on:
CDC7 (Cell Division Cycle 7) is a serine-threonine kinase that forms a complex with its regulatory subunit, DBF4 (also known as ASK in humans). This complex is often referred to as the DBF4-dependent kinase (DDK) [1] [2]. Its primary and most well-characterized function is to trigger the initiation of DNA replication during S phase [1] [2] [3].
The table below summarizes the key functions of CDC7/DDK:
| Function | Mechanism of Action | Biological Outcome |
|---|---|---|
| DNA Replication Initiation | Phosphorylates MCM2/4/6 subunits of the MCM helicase complex [4] [2]. | Activates helicase, leading to assembly of CMG complex, DNA unwinding, and recruitment of DNA polymerases [4] [2]. |
| Replication Stress Response | Stabilizes stalled replication forks; phosphorylates RAD18 to promote Translesion Synthesis (TLS) [1]. | Maintains fork integrity & enables DNA damage bypass [1]. |
| Spindle Assembly Checkpoint | Phosphorylates and stimulates Aurora B kinase activity [5]. | Ensures proper chromosome segregation during M phase [5]. |
| Translesion Synthesis (TLS) | Interaction with RAD18 is proposed to act as a switch between TLS and Homologous Recombination repair pathways [1]. | Dictates DNA repair pathway choice [1]. |
The following diagram illustrates the primary role of CDC7 in initiating DNA replication and its broader functional landscape:
Several small-molecule CDC7 inhibitors have been developed and characterized in preclinical and clinical studies. Their effects provide a model for the expected cellular impact of targeting CDC7.
| Inhibitor Name | Reported Cellular & Phenotypic Effects | Key Experimental Evidence |
|---|---|---|
| Simurosertib | Induces MYC degradation; suppresses neuroendocrine transformation; extends response to targeted therapy and cytotoxics (cisplatin, irinotecan) [6]. | In vivo PDX models of lung/prostate cancer; IHC, Western blot [6]. |
| PHA-767491 | Dual CDC7/CDK9 inhibitor; reduces Aurora B activity in vivo; used to study CDC7 function in replication stress & M phase [2] [5]. | In vitro kinase assays; FACS analysis; immunofluorescence [5]. |
| XL-413 | Potent and selective; suppresses origin firing; induces cell cycle arrest; tested in cancer models [2]. | DNA fiber assay; cell cycle analysis [2]. |
| TAK-931 | Potent, selective; causes replication fork stalling, S-phase arrest, and apoptosis in tumor models [2]. | In vivo efficacy studies; biomarker analysis (pMCM2) [2]. |
A key differential effect noted between normal and cancerous cells is that normal cells typically undergo a reversible cell cycle arrest upon CDC7 inhibition, while many cancer cells are driven into apoptosis [7] [8].
To experimentally determine the cellular effects of a CDC7 inhibitor like Cdc7-IN-19, the following methodologies, commonly used in the field, are relevant.
While data on Cdc7-IN-19 is lacking, recent research has identified other promising inhibitors, which illustrate the properties sought in clinical candidates. The following table summarizes one such compound, EP-05, for reference.
| Compound | In Vitro Potency (CDC7 Enzyme IC₅₀) | In Vitro Anti-proliferation (COLO205 IC₅₀) | Selectivity (Selleck Kinase Panel) | Key ADMET & PK Properties |
|---|
| EP-05 | Strong inhibition (dose-dependent) [1] | 0.028 μmol/L [1] | Highly selective for CDC7 (Kd = 0.11 nmol/L) [1] | - Metabolic Stability: Stable in human liver microsomes (t1/2 > 48 min) [1]
The methodologies used to characterize compounds like EP-05 provide a template for the experimental protocols you would need for this compound.
The diagram below illustrates the central role of CDC7 in DNA replication and the cellular consequences of its inhibition, which underlies the therapeutic strategy of compounds like this compound.
CDC7 inhibition triggers replication stress, leading to cell death or an inflammatory senescence state [3].
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that is crucial for initiating DNA replication. It forms a complex with its regulatory subunit DBF4, known as the DDK complex, which phosphorylates MCM proteins to activate the DNA replication helicase [1] [2].
The strong interest in developing CDC7 inhibitors stems from its role in cancer. CDC7 is frequently overexpressed in various human malignancies, and its inhibition has been shown to selectively induce apoptosis in cancer cells while causing only a reversible arrest in normal cells, providing a potential therapeutic window [1] [3] [4].
While data on CDC7-IN-19 is unavailable, the table below summarizes key information on other CDC7 inhibitors reported in the literature, which share the same molecular target.
| Inhibitor Name | Key Features & Mechanisms | Reported Experimental Outcomes | Clinical Status/Notes |
|---|---|---|---|
| TAK-931 | Potent, selective, orally active; induces replication stress, aneuploidy, and SASP (senescence-associated secretory phenotype) [1] [5]. | Induces inflammatory cytokines, activates tumor immune microenvironment, synergizes with immune checkpoint blockade [5]. | Has entered clinical trials [5]. |
| Simurosertib (CGM097) | Induces proteasome-mediated degradation of MYC; suppresses neuroendocrine transformation in lung/prostate cancer models [6]. | Extends response to targeted therapy and standard cytotoxics; overcomes therapy resistance [6]. | Phase II clinical trials ongoing [6]. |
| PHA-767491 | One of the first reported; dual CDC7/CDK9 inhibitor [1]. | Induces apoptosis in cancer cell lines (e.g., pancreatic, leukemia); inhibits tumor growth in vivo [1] [7]. | Preclinical tool compound [1] [7]. |
| XL-413 | Selective ATP-competitive inhibitor [1]. | Also shown to induce senescence-associated β-galactosidase activity [5]. | Clinical development reportedly impacted by narrow therapeutic window [8]. |
The methodologies used to study the inhibitors above are standardized in the field. If you are working with this compound, these are the key experiments you would likely perform, as cited in the literature.
| Method Category | Specific Assays & Techniques | Key Readouts & Applications |
|---|
| Kinase Activity & Binding | • ATP-binding pocket interaction analysis [1] • IC₅₀ determination (e.g., for XL-413, IC₅₀ < 10 nM) [4] | Quantifies inhibitor potency and selectivity at the molecular target level. | | Cellular Proliferation & Viability | • Cell proliferation assays (e.g., IncuCyte) [9] • Clonogenic survival assays [6] • Apoptosis assays (Annexin V, caspase-3/7 activation, PARP cleavage) [7] | Determines the compound's overall anti-proliferative and cell-killing effects. | | Mechanism of Action & Biomarkers | • Western Blot for p-MCM2 (direct target engagement), γH2AX (DNA damage), MYC protein levels [9] [6] • Immunofluorescence for γH2AX foci, nuclear cGAS [5] • Flow Cytometry for cell cycle analysis [5] [7] • qPCR/RNA-Seq for SASP/inflammatory gene expression [5] | Confirms on-target activity and elucidates the downstream cellular consequences. | | In Vivo Efficacy | • Patient-derived xenograft (PDX) models [6] • Syngeneic mouse models (to study immune response) [5] • Combination studies with chemotherapy or immunotherapy [5] [9] | Evaluates antitumor efficacy and therapeutic potential in a living organism. |
The following diagram illustrates the core biological pathway of CDC7 and the mechanism of its inhibitors, integrating the information from the search results.
Diagram of CDC7's role in DNA replication initiation and the multifaceted effects of its inhibition, based on mechanisms described in the search results [1] [2] [5].
CRISPR-Cas9 has revolutionized genome editing by enabling targeted double-strand breaks (DSBs) at specific genomic loci, but the ultimate editing outcome depends on the cellular DNA repair mechanisms. When Cas9 induces a DSB, mammalian cells primarily utilize two major pathways for repair: non-homologous end joining (NHEJ) and homology-directed repair (HDR). NHEJ is an error-prone pathway that directly ligates broken DNA ends, often introducing small insertions or deletions (indels) that disrupt the target site. In contrast, HDR is a precise repair mechanism that uses homologous donor templates to enable accurate gene modifications, including targeted insertions, deletions, and substitutions [1]. The competition between these pathways presents a significant challenge for precision genome editing, as NHEJ predominates in most cellular contexts, especially in postmitotic cells where HDR is inherently inefficient due to cell cycle constraints [2].
The development of strategies to enhance HDR efficiency has become a major focus in the genome editing field. While several approaches have been explored—including inhibition of key NHEJ factors, optimization of donor templates, and cell cycle synchronization—pharmacological intervention targeting specific DNA repair regulators has emerged as a particularly promising avenue. Among these, CDC7 (cell division cycle 7) kinase inhibition has demonstrated significant potential for shifting the balance toward HDR-mediated repair outcomes [3]. This application note provides a comprehensive protocol for using the CDC7 inhibitor Cdc7-IN-19 to enhance CRISPR-Cas9-mediated HDR efficiency, with detailed methodologies suitable for various experimental contexts.
Table 1: Comparison of Major DNA Repair Pathways in CRISPR-Cas9 Editing
| Pathway | Template Required | Fidelity | Cell Cycle Phase | Primary Outcome |
|---|---|---|---|---|
| NHEJ | No | Error-prone | All phases | Small insertions/deletions (indels) |
| HDR | Yes | High-fidelity | S/G2 phases | Precise modifications |
| MMEJ | No | Error-prone | S/G2 phases | Intermediate-sized deletions |
| SSA | No | Error-prone | S/G2 phases | Large deletions |
CDC7 (cell division cycle 7) is a serine-threonine kinase that plays a critical role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex. Beyond its established function in replication origin firing, emerging evidence indicates that CDC7 also influences DNA repair pathway choice following DSB formation. Genetic screens have identified CDC7 as a repressor of homology-directed repair, with its knockdown or inhibition resulting in enhanced HDR efficiency [3]. CDC7 appears to function at the interface of DNA replication and repair, potentially through phosphorylation of key substrates that modulate the balance between error-prone and high-fidelity repair mechanisms. The exact molecular mechanism by which CDC7 inhibition favors HDR remains under investigation, but it appears to involve a reversible slowing of S-phase progression that creates a window of opportunity for homology-directed repair processes to occur.
This compound is a selective, ATP-competitive small molecule inhibitor of CDC7 kinase activity. By targeting the ATP-binding pocket of CDC7, this compound prevents phosphorylation of downstream substrates, including the MCM complex. This inhibition leads to a controlled deceleration of DNA replication fork progression without complete arrest, which appears to create favorable conditions for HDR. The slowed replication fork may provide increased access for HDR machinery to DSB sites or enhance the availability of sister chromatids as repair templates. Importantly, unlike complete CDC7 ablation which can cause replication catastrophe, transient inhibition with this compound induces a reversible S-phase modulation that enhances HDR without irreversible cell cycle arrest or significant cytotoxicity [3].
Figure 1: this compound Mechanism of Action in Enhancing HDR Efficiency. This compound inhibits CDC7 kinase, leading to reduced MCM complex phosphorylation and subsequent S-phase slowing. This creates favorable conditions for HDR by increasing template accessibility and facilitating HDR factor recruitment while simultaneously suppressing NHEJ.
Materials Required: this compound (CAS: TBD), dimethyl sulfoxide (DMSO, molecular biology grade), phosphate-buffered saline (PBS), sterile tissue culture-grade water.
Preparation Procedure:
This protocol has been optimized for K562 cells and primary human T cells, but can be adapted to other cell types with appropriate optimization.
Day 1: Cell Plating and Pre-treatment
Day 2: CRISPR Delivery and this compound Treatment
Day 3: Compound Removal and Recovery
Day 5-7: Analysis of Editing Outcomes
Table 2: Workflow Timeline for this compound Enhanced HDR Editing
| Day | Procedure | Key Considerations |
|---|---|---|
| Day 1 | Cell plating | Ensure optimal cell density for transfection |
| Day 2 | CRISPR delivery + this compound treatment | Timing between transfection and treatment is critical |
| Day 3 | Compound removal & recovery | Complete washout essential to prevent prolonged inhibition |
| Day 5-7 | Analysis of editing outcomes | Include appropriate controls for accurate quantification |
For primary human T cells and hematopoietic stem and progenitor cells (HSPCs), additional considerations apply:
The design and delivery of donor templates significantly impact HDR efficiency even with this compound enhancement. For single-stranded oligodeoxynucleotides (ssODNs), which are ideal for small edits (<50 bp), incorporate 30-50 nucleotide homology arms on each side of the modification. The cut-to-mutation distance should be minimized, ideally less than 10 bp from the Cas9 cleavage site [5]. For larger insertions (such as fluorescent protein tags), double-stranded DNA templates with 500-1000 bp homology arms are recommended. To prevent re-cleavage of successfully edited alleles, include silent mutations in the PAM sequence or protospacer to disrupt Cas9 binding [5]. Recent advances in donor design include the use of asymmetric donors with longer 3' homology arms, which have shown improved HDR rates in some systems. Additionally, Easi-CRISPR approaches using long single-stranded DNA templates generated through in vitro transcription and reverse transcription can significantly enhance HDR efficiency for larger insertions [5].
Since HDR is naturally restricted to S and G2 phases of the cell cycle, combining this compound treatment with cell cycle synchronization can further enhance HDR efficiency. Several chemical approaches can be employed:
When combining cell cycle synchronization with this compound treatment, apply the synchronization protocol before CRISPR delivery, then add this compound post-transfection as described in the main protocol. Note that synchronization strategies may reduce overall cell viability and should be optimized for each cell type.
Table 3: Troubleshooting Common Issues with this compound HDR Enhancement
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low HDR efficiency | Suboptimal inhibitor concentration | Perform dose response (0.1-10 μM) |
| Poor cell viability | Excessive inhibitor concentration or prolonged exposure | Reduce treatment duration to 16 hours; lower concentration |
| High NHEJ background | Insufficient HDR promotion | Combine with NHEJ inhibitors like NU7026 or M3814 |
| Variable results between cell types | Cell-specific permeability or expression | Optimize concentration and timing for each cell type |
| Inconsistent reporter vs endogenous locus results | Differential accessibility | Validate on endogenous loci with multiple detection methods |
While this compound can significantly enhance HDR efficiency, researchers should be aware of potential risks associated with modulating DNA repair pathways. Recent studies with other DNA repair inhibitors, particularly DNA-PKcs inhibitors like AZD7648, have revealed concerning patterns of large-scale genomic alterations including kilobase-scale deletions, chromosome arm loss, and translocations [7]. Although this compound operates through a different mechanism, the principle remains that altering the natural balance of DNA repair pathways can have unintended consequences. Comprehensive off-target analysis and careful examination of on-target editing outcomes are recommended when using any HDR-enhancing compounds. For therapeutic applications, particularly in clinical settings, rigorous safety assessment including long-range PCR, karyotyping, and advanced sequencing methods should be employed to detect potential large-scale chromosomal abnormalities [7].
While this compound represents a promising approach, researchers may consider alternative strategies for enhancing HDR:
Each approach carries distinct advantages and limitations, and the optimal strategy may depend on the specific application, cell type, and desired balance between efficiency and safety.
This compound represents a valuable tool for enhancing CRISPR-Cas9-mediated HDR, with demonstrated efficacy in multiple cell types including challenging primary cells. The protocol outlined in this application note provides a robust framework for implementing this approach, with key optimization parameters and troubleshooting guidance. When properly applied, this compound treatment can achieve 1.4 to 3.5-fold enhancements in HDR efficiency [3], potentially enabling applications that require high precision editing. Researchers are encouraged to validate editing outcomes thoroughly and consider the potential for genomic instability when using any DNA repair modulators. As the field advances, combination strategies targeting multiple points in the DNA repair pathway hierarchy may further improve the efficiency and fidelity of precision genome editing.
Inhibiting CDC7 (Cell Division Cycle 7) kinase has emerged as a powerful strategy to improve the efficiency of precise genome editing in primary human T cells. The core principle involves transiently slowing the S-phase of the cell cycle, creating a window that favors the Homology-Directed Repair (HDR) pathway over error-prone repair mechanisms like Non-Homologous End Joining (NHEJ) [1].
The diagram below illustrates the conceptual workflow and mechanism of how CDC7 inhibition promotes HDR in primary T cells.
This protocol outlines the key steps for using a CDC7 inhibitor during CRISPR-Cas9 genome editing in primary human T cells, based on methodologies described in the literature [1] [2] [3].
Key Reagents and Materials
Step-by-Step Procedure
T Cell Activation and Culture Isolate PBMCs and activate T cells using anti-CD3/CD28 antibodies. Culture in complete medium supplemented with IL-2 (e.g., 100 U/mL) for 2-3 days to promote activation and proliferation [2] [3].
Preparation of Editing Components Pre-complex the Cas9 protein and synthetic gRNA to form a Ribonucleoprotein (RNP) complex. Prepare the HDR donor DNA (e.g., a dsDNA fragment with homology arms) at the desired concentration [3].
Electroporation and Inhibitor Treatment Co-electroporate the RNP complex and HDR donor DNA into the activated T cells using an optimized protocol for primary T cells. At the time of electroporation, or immediately after, add the CDC7 inhibitor to the culture medium. The literature suggests that a 24-hour treatment period is effective [1].
Post-Treatment Recovery and Expansion After the 24-hour inhibitor treatment, wash the cells to remove the compound and resuspend them in fresh, inhibitor-free culture medium with IL-2. Allow the cells to recover and expand for several days (typically 4-7 days) before analysis [1].
Analysis of Editing Outcomes Assess editing efficiency 4-7 days post-electroporation.
The table below summarizes key quantitative findings from the literature on CDC7 inhibition in genome editing.
| Metric | Reported Value with CDC7i (XL413) | Experimental Context | Source |
|---|---|---|---|
| HDR Fold-Increase | Up to 3.5-fold | K562 cells & primary T cells | [1] |
| Inhibitor Treatment Duration | 24 hours | Post-electroporation | [1] |
| HDR Efficiency (K562 Reporter) | Increased from ~5% (control) to ~20% | BFP-to-GFP reporter assay | [1] |
| Typical HDR in Primary T Cells | ~10% to 35% (without inhibitor) | Targeting CCR5 or TRAC locus | [2] |
| Key Mechanism | Reversible slowing of S-phase | Cell cycle analysis | [1] |
Success with this protocol depends on careful optimization of several parameters:
This protocol outlines the use of the CDC7 inhibitor XL413 to transiently slow S-phase progression, thereby increasing the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR). The core mechanism involves inhibiting CDC7 kinase, which modulates DNA replication dynamics and shifts the balance of DNA repair away from error-prone methods and toward precise, templated HDR [1].
The following diagram illustrates how CDC7 inhibition creates a favorable cellular environment for homology-directed repair.
The table below summarizes key experimental data for the CDC7 inhibitor XL413 in gene editing applications.
| Inhibitor | Reported HDR Increase | Optimal Concentration | Cell Type(s) Tested | Key Readouts |
|---|---|---|---|---|
| XL413 | Up to 3.5-fold [1] | 10 µM [1] | K562 reporter cells, primary human T cells [1] | Flow cytometry for HDR (BFP-to-GFP conversion) [1] |
| XL413 | Synergistic effect with chemotherapy [2] | 0-100 µM (dose-response) [2] | Chemo-resistant small-cell lung cancer (SCLC) cells [2] | Cell viability (IC50), apoptosis (flow cytometry, Western blot) [2] |
This section provides the detailed methodology for using XL413 in conjunction with CRISPR-Cas9 gene editing, as validated in the literature [1].
The entire experimental process from cell preparation to final analysis is outlined below.
Targeting CDC7 is a promising strategy to overcome chemotherapy resistance in SCLC, primarily by re-sensitizing cancer cells to standard DNA-damaging agents.
The following table summarizes quantitative data from pivotal studies on CDC7 inhibitors in resistant SCLC models.
| CDC7 Inhibitor | Model System | Combination Agent | Key Synergistic Outcome | Citation |
|---|---|---|---|---|
| XL413 | H69-AR (chemo-resistant SCLC cells) | Cisplatin & Etoposide | Synergy score >10 (HSA model); significantly ↓ IC50 of chemo [1] | [1] |
| XL413 | H446-DDP (chemo-resistant SCLC cells) | Cisplatin & Etoposide | Synergy score >10 (HSA model); significantly ↓ IC50 of chemo [1] | [1] |
| Simurosertib | SCLC Patient-Derived Xenografts (PDXs) | Cisplatin & Irinotecan | Markedly extended response to cytotoxic chemotherapy [2] | [2] |
| TAK-931 | Preclinical syngeneic mouse model | Anti-PD-1 / Anti-CTLA-4 | Enhanced anti-tumor activity and potentiated immune checkpoint blockade [3] | [3] |
Below are detailed methodologies for key experiments that validate the efficacy of CDC7 inhibition.
This protocol is adapted from studies using XL413 [1].
To confirm the mechanism of cell death after combination treatment [1].
This protocol is based on studies using patient-derived xenografts (PDXs) [1] [2].
The diagrams below illustrate the mechanism of action and a proposed experimental workflow.
The table below summarizes two established methods for measuring Cdc7 kinase activity in vitro, both of which are suitable for inhibitor screening [1] [2].
| Assay Method | Detection Principle | Key Reagents | Typical Workflow Steps |
|---|
| ADP-Glo / Kinase-Glo Luminescent | Measures ADP produced by kinase reaction using luciferase/luciferin system [1] [2]. | Cdc7/DBF4 heterodimer, ATP, peptide substrate (e.g., PDKtide), Kinase-Glo/ADP-Glo reagent [2]. | 1. Combine enzyme, substrate, ATP, and test compound. 2. Incubate (e.g., 60 min). 3. Add detection reagent to stop reaction and generate luminescent signal. 4. Measure luminescence (inversely proportional to kinase activity). | | Radiometric (SPA) | Measures ³³P-phosphate incorporation into substrate using scintillation proximity [1]. | Cdc7/DBF4 heterodimer, [γ-³³P]-ATP, peptide substrate, Scintillation Proximity Assay (SPA) beads [1]. | 1. Combine enzyme, substrate, [γ-³³P]-ATP, and test compound. 2. Incubate (e.g., 2 hours). 3. Add SPA beads to capture radiolabeled product. 4. Measure scintillation signal (proportional to kinase activity). |
For a reproducible assay, specific buffer conditions and component concentrations are critical.
General Kinase Reaction Buffer A typical buffer for Cdc7 kinase assays is 50 mM HEPES/KOH (pH 7.6), containing the following components [1]:
Enzyme and Substrates
The following diagram illustrates the general workflow for conducting an in vitro kinase assay to test a compound like Cdc7-IN-19:
To effectively study a Cdc7 inhibitor, understanding its biological role is helpful.
The diagram below shows the position of Cdc7 in the DNA replication initiation pathway:
The diagram below outlines a generalized experimental workflow for flow cytometry-based apoptosis analysis in cells treated with a CDC7 inhibitor, synthesizing common practices from published research.
The following steps provide a detailed methodology that you can adapt for use with Cdc7-IN-19.
1. Cell Culture and Drug Treatment
2. Cell Harvesting and Staining (Annexin V/PI Protocol) This is a common method to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.
3. Flow Cytometry Data Acquisition and Gating Strategy
Based on studies with other CDC7 inhibitors like PHA-767491 and genetic knockdown of CDC7, you can anticipate the following results:
Table 1: Expected Apoptotic Response Following CDC7 Inhibition
| Cell Type | Treatment | Key Apoptotic Findings | Source |
|---|---|---|---|
| Pancreatic Cancer (Capan-1, PANC-1) | CDC7 siRNA / PHA-767491 | Annexin V+ cells: 64-75% (vs. 8-11% control); sub-G1 population: 45-51%; Cleaved PARP, Caspase-3, γH2A.X observed | [2] |
| Esophageal SCC (KYSE series) | CDC7 siRNA | Sensitized cells to Cisplatin/5-FU; Induced apoptosis & G0/G1 arrest | [1] |
| Ewing Sarcoma Cells | CDC7 Inhibitors (XL413, TAK-931) | Cleaved PARP and Cleaved Caspase-3 detected by Western Blot | [5] |
Although a specific protocol for This compound is not available in the current literature, the established methodologies for other CDC7 inhibitors provide a robust and reliable framework. By adapting the workflow and staining protocols outlined above, and carefully optimizing the dose and duration for your compound, you can effectively analyze its pro-apoptotic effects.
CDC7 (Cell Division Cycle 7) kinase is a promising target for improving CRISPR-Cas9 gene editing efficiency. Research indicates that its inhibition can shift the cellular response to Cas9-induced DNA breaks toward the desired Homology-Directed Repair (HDR) pathway.
The diagram below illustrates how CDC7 inhibitors influence the DNA repair process to favor precise gene editing.
Mechanism of Action: CDC7 is primarily known for its role in initiating DNA replication [1]. Timed inhibition of CDC7, using compounds like XL413, induces a reversible slowing of the S-phase of the cell cycle. This temporary slowdown is thought to create a window that favors the HDR repair mechanism over the error-prone Non-Homologous End Joining (NHEJ) pathway, thereby increasing the frequency of precise genetic edits from a donor template [2].
CDC7 inhibition, such as with the tool compound XL413, has been shown to increase the efficiency of Homology-Directed Repair (HDR) by up to 3.5-fold in various contexts, including primary human T cells. It enhances HDR from both double-stranded DNA donors (dsDonor) and single-stranded DNA templates (SSTR) [2].
The most effective protocol involves a short, timed treatment of the cells with the inhibitor immediately after the introduction of the CRISPR-Cas9 components.
Key Steps:
The search results do not specify an optimal concentration for This compound. The foundational research used other tool compounds like XL413 [2]. Therefore, you will need to establish the optimal dose for your specific experimental system.
Recommended Action:
Perform a dose-response curve. The table below outlines a general framework for this experiment, which you can adapt using information from the manufacturer's datasheet for This compound.
| Condition | Suggested Concentration Range | Treatment Duration | Expected Outcome (vs. Control) |
|---|---|---|---|
| Low Dose | Start with manufacturer's lowest recommended bio-active concentration. | 24 hours post-transfection | Minimal cytotoxicity; potential slight HDR increase. |
| Mid Dose | Test a range (e.g., 0.5 µM, 1 µM, 2 µM). | 24 hours post-transfection | Target: Maximal HDR enhancement (e.g., 1.5 to 3.5-fold). |
| High Dose | Manufacturer's higher recommended concentration. | 24 hours post-transfection | Potential cytotoxicity; monitor cell health and confluence. |
| Control | No inhibitor (vehicle only). | N/A | Baseline HDR efficiency. |
Key Parameters to Monitor:
To summarize the strategy for your technical guide:
This compound. A dose-response experiment is essential to find the optimal balance between HDR boost and cell health [3].
Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase essential for DNA replication initiation through its phosphorylation of the MCM helicase complex. Cdc7 inhibitors represent a promising class of anticancer agents that selectively induce apoptosis in cancer cells while sparing normal cells, which typically arrest reversibly at the G1/S boundary. This selective cytotoxicity stems from differential p53 status - cancer cells often lack functional p53, bypassing the protective checkpoint that normal cells utilize. However, researchers frequently encounter challenges with excessive cytotoxicity that can indicate either on-target effects in sensitive models or off-target toxicity requiring experimental optimization.
The cytotoxicity profile of Cdc7 inhibitors depends on multiple factors including cell model characteristics (p53 status, cancer type, Cdc7 expression levels), compound selection (specific inhibitor, target specificity), and experimental conditions (dosing, scheduling, combination partners). This guide provides comprehensive troubleshooting methodologies to identify and resolve issues related to unintended or excessive cytotoxicity during experimental investigations with Cdc7 inhibitors.
When encountering unexpectedly high cytotoxicity with Cdc7 inhibitors, systematically investigate these potential causes and solutions:
Table: Troubleshooting Guide for High Cytotoxicity
| Problem Category | Specific Issue | Evidence | Recommended Solutions |
|---|---|---|---|
| Cell Model Selection | p53 mutant/ deficient cells | Extreme sensitivity vs. controls; No G1 arrest | Validate p53 status; Include p53-wildtype controls; Use isogenic cell pairs [1] [2] |
| High Cdc7 overexpression | Elevated Cdc7 mRNA/protein; Cancer types known for Cdc7 overexpression | Quantify Cdc7 expression (qPCR/WB); Select models with moderate Cdc7 levels [3] [2] | |
| TP53/RB1 co-inactivation | Neuroendocrine features; RB1 loss plus p53 mutation | Assess RB1 status; Consider neuroendocrine markers [4] | |
| Compound Handling | Concentration too high | Death across all models including normal; Literature comparison | Dose titration (0.1-10µM); Extended range (8+ points); Time-course studies [1] |
| Solvent toxicity | Precipitate formation; DMSO >0.1% effects | Fresh stock preparation; Vehicle controls; Alternative solvents [1] | |
| Experimental Design | Treatment timing | Cell cycle stage mismatch | Synchronize cells pre-treatment; Vary treatment schedule [1] |
| Combination synergy | Unexpected enhancement with partners | Sequential vs. concurrent dosing; Reduce combinational doses [5] [6] |
Establish appropriate dosing through comprehensive titration experiments. Note that Cdc7 inhibitor monotherapy typically shows variable effects across different models:
Table: Representative Cdc7 Inhibitor Concentration Ranges
| Inhibitor | Cell Type | Effective Monotherapy | Combination Range | Key Observations |
|---|---|---|---|---|
| XL413 | Ovarian Cancer | 1-5 µM (72h) | 0.5-2 µM with carboplatin | Enhanced carboplatin efficacy; Sequential administration preferred [5] |
| XL413 | PARPi-Resistant OV | 2-10 µM (viability) | 1-5 µM with Olaparib | Synergistic DNA damage; cGAS/STING activation [6] |
| Simurosertib | Neuroendocrine Models | 5-20 nM (IC50) | 5-50 nM with cytotoxics | MYC degradation; Transformation suppression [4] |
| Dequalinium Chloride | Oral Cancer | 1-10 µM (dose-dependent) | 0.5-5 µM with platinum/radiation | S-phase block; G2/M accumulation [1] |
Strategic combination approaches can enhance efficacy while potentially reducing monotherapy cytotoxicity:
Sequential Administration with Chemotherapy: Administer carboplatin first (e.g., IC20-30 concentration for 24h), wash out, then apply Cdc7 inhibitor (XL413) for 48-72h. This sequence significantly enhances DNA damage accumulation while potentially allowing lower doses of both agents [5].
PARP Inhibitor Combinations: For Olaparib-resistant models, co-treatment with Cdc7 inhibitors (1:2 ratio) can overcome resistance through induction of replication stress and activation of cGAS/STING-mediated immune signaling [6].
Radiation Sensitization: Pre-treatment with dequalinium chloride (2-4h before radiation) at sub-cytotoxic concentrations (0.5-2µM) can radiosensitize cancer cells through inhibition of DNA damage repair [1].
Purpose: Quantify cytotoxicity and establish IC50 values for Cdc7 inhibitors.
Purpose: Distinguish intended S-phase block from apoptotic cell death.
Purpose: Confirm on-target mechanism and assess DNA damage levels.
The following diagram illustrates the signaling pathways through which Cdc7 inhibition induces selective cytotoxicity in cancer cells, highlighting key mechanisms and potential points for experimental intervention:
Figure 1: Cdc7 Inhibitor Cytotoxicity Signaling Pathways
This diagram illustrates the differential response to Cdc7 inhibition between normal and cancer cells. In p53-functional normal cells, Cdc7 inhibition activates a protective checkpoint leading to reversible cell cycle arrest. In p53-deficient cancer cells, the failed checkpoint permits abortive S-phase entry, generating replication stress and irreversible DNA damage that culminates in apoptosis. Additional mechanisms like MYC degradation contribute in specific models. Combination therapies enhance these effects by increasing DNA damage accumulation.
Q1: What cell lines are most appropriate for initial Cdc7 inhibitor testing?
Q2: How can I distinguish on-target from off-target cytotoxicity?
Q3: What are optimal treatment durations for Cdc7 inhibitors?
Q4: Can Cdc7 inhibitors be used in 3D culture systems?
Q5: How does Cdc7 inhibition synergize with DNA-damaging agents?
The table below summarizes the core strategies you can employ to investigate and mitigate off-target effects.
| Strategy | Core Principle | Key Advantages | Relevant Experimental Techniques |
|---|---|---|---|
| 1. Alternative Cdc7 Targeting [1] | Target the protein-protein interaction between Cdc7 and its activator Dbf4, rather than the conserved ATP-binding site. | Potential for higher specificity; different mechanism from ATP-competitive inhibitors like Cdc7-IN-19. | Renilla luciferase-based protein-fragment complementation assay (Rluc-PCA) for high-throughput screening. |
| 2. Advanced Target Profiling [2] [3] | Use chemical proteomics to empirically map all cellular targets of a compound, identifying off-target interactions directly. | Provides an unbiased, system-wide view of inhibitor engagement; reveals unexpected off-targets. | Activity-based protein profiling (ABPP) with phosphonate affinity tags and mass spectrometry. |
| 3. Computational Prediction [4] [5] | Use machine learning and structural models to predict a compound's primary and secondary targets before wet-lab experiments. | Fast and cost-effective for early-stage prioritization; can inform experimental design. | Tools like DeepTarget; molecular docking; QSAR (Quantitative Structure-Activity Relationship) models. |
| 4. Use of Specific Inhibitors [6] | Employ next-generation Cdc7 inhibitors with reported high specificity as comparative controls in your assays. | Helps contextualize your results; a highly specific inhibitor should show a cleaner phenotype. | Using inhibitors like TAK-931 as a positive control in viability and replication stress assays. |
This protocol is adapted from research that identified non-ATP-competitive Cdc7 inhibitors [1].
The following diagram illustrates the logical workflow and core principle of the Rluc-PCA:
This protocol is based on a modern chemical proteomics approach [3].
Q1: Why do ATP-competitive Cdc7 inhibitors like this compound often have off-target effects? The ATP-binding pocket is structurally similar across many kinases. While inhibitors are designed for a specific kinase, they can often bind to other kinases with related structures, leading to off-target effects and potential toxicity [1].
Q2: Are there more specific alternatives to ATP-competitive Cdc7 inhibitors? Yes. Research has identified inhibitors that work by disrupting the interaction between Cdc7 and its essential regulatory subunit Dbf4 (e.g., dequalinium chloride, clofoctol). These non-ATP-competitive inhibitors can offer greater specificity and have been shown to sensitize cancer cells to chemotherapy and radiation [1].
Q3: What is the best practice for validating the specificity of a Cdc7 inhibitor in my model system? Do not rely on a single method. A robust approach includes:
Q4: How does replication stress induced by Cdc7 inhibition relate to its specificity? Specific Cdc7 inhibition causes replication stress, leading to S/G2 cell cycle arrest and, in some contexts, the formation of senescent, aneuploid cells that secrete inflammatory factors (SASP). If you observe phenotypes that deviate significantly from this (e.g., immediate apoptosis, unrelated signaling pathway activation), it may suggest off-target activity [6].
CDC7 Kinase Function: CDC7 is a serine-threonine kinase that forms a complex with its activator subunit DBF4 (also known as ASK). This CDC7-DBF4 complex is essential for initiating DNA replication. It phosphorylates members of the MCM2-7 helicase complex (particularly MCM2, MCM4, and MCM6), which is a critical step in activating the replication machinery during the G1/S phase transition [1] [2].
Cell Cycle Specificity: The activity of the CDC7-DBF4 complex is tightly regulated during the cell cycle, peaking at the G1/S phase boundary. Its function is to trigger the firing of replication origins throughout S phase. Inhibiting CDC7, therefore, halts cells at the G1/S transition, preventing entry into S phase [1].
Cdc7-IN-19: This is a specific ATP-competitive inhibitor that targets the CDC7 kinase. By binding to CDC7, it prevents the phosphorylation of the MCM2-7 complex, leading to a blockade in DNA replication initiation and a subsequent arrest of cells in the G1 and early S phases of the cell cycle.
The following diagram illustrates how this compound disrupts the DNA replication initiation pathway.
This protocol is designed to synchronize mammalian cell populations at the G1/S boundary using this compound.
Objective: To achieve a highly synchronized cell population at the G1/S boundary for subsequent experiments.
Materials:
Procedure:
Validation of Synchronization:
The table below compares this compound synchronization with other chemical methods.
| Synchronization Agent | Target/Mechanism | Arrest Phase | Typical Concentration | Key Advantages | Key Considerations |
|---|---|---|---|---|---|
| This compound | Inhibits CDC7 kinase; blocks MCM2-7 phosphorylation & DNA replication initiation [1] [2] | G1/S boundary | 1 - 10 µM (cell line-dependent) | Highly specific; reversible; directly targets replication machinery | Requires 16-24 hr treatment; efficacy depends on cellular CDC7 dependency [3] |
| Nocodazole | Inhibits microtubule polymerization; disrupts mitotic spindle assembly [4] | G2/M | 100 ng/mL - 1 µg/mL [4] | Well-established; high synchronization efficiency (~80% cells in G2/M) [4] | Can induce aneuploidy; may activate mitotic checkpoints & apoptosis [4] |
| ABT-751 | Sulfonamide inhibiting tubulin polymerization [4] | G2/M | ~0.37 µg/mL [4] | Orally bioavailable (clinical relevance) | Similar cytotoxic risks as other antimitotics [4] |
| Double Thymidine Block | Inhibits DNA synthesis by depleting deoxyribonucleotide pools [4] | G1/S boundary | 2 mM | Reversible; low cost | Can cause replication stress; requires two rounds of treatment |
Problem 1: Incomplete Synchronization after this compound Treatment
Problem 2: Low Cell Viability Post-Treatment
Problem 3: Inefficient HDR in Genome Editing Experiments
The following workflow summarizes the decision process for using this compound in HDR-based genome editing.
A 2023 study synthesized and characterized two pyrazole-based CDC7 kinase inhibitors, PYRA-1 and PYRA-2. The methodologies used for their in vitro analysis offer a strong model for how the stability and binding properties of Cdc7-IN-19 could be evaluated [1].
The table below summarizes the key experimental findings from this study:
| Compound | Chemical Structure | Docking Score with CDC7 | Key Finding from MD Simulations |
|---|---|---|---|
| PYRA-1 | 4-(2-(4-chlorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one [1] | -5.421 kcal/mol [1] | -- |
| PYRA-2 | 4-(2-(2,4-difluorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one [1] | -5.884 kcal/mol [1] | More potential inhibitor than PYRA-1 against CDC7 kinase [1] |
The conformational stabilities of these molecules were found to be the same in both the gas phase and liquid phases (including water and DMSO), which is a critical observation for understanding solvent interactions [1].
Here are detailed methodologies for key experiments cited in the research, which can be adapted for assessing this compound:
Molecular Docking
Molecular Dynamics (MD) Simulations
Crystallization and Structural Confirmation
The following diagram illustrates the logical workflow for the key experiments described, from initial preparation to final analysis:
Why is selectivity over CDK9 a common problem with Cdc7 inhibitors? Cdc7 and CDK9 are both kinases, and their ATP-binding pockets can have structural similarities. A known inhibitor, PHA-767491, was explicitly identified as a dual inhibitor of Cdc7 and CDK9, with reported IC50 values of 10 nM for Cdc7 and 34 nM for Cdc9 [1]. This co-inhibition is a recognized characteristic of certain chemical scaffolds [2].
Are there Cdc7 inhibitors with better selectivity profiles? Yes, more selective inhibitors have been developed. XL413 is a Cdc7 inhibitor for which inhibition of Cdk9 has not been reported [1]. Furthermore, TAK-931 is a next-generation, clinically evaluated Cdc7 inhibitor noted for its high selectivity [3] [4]. The existence of these compounds suggests that achieving selectivity is possible.
What are the functional consequences of off-target CDK9 inhibition? Inhibiting CDK9 can lead to distinct and confounding biological outcomes, as it is a key regulator of transcription [1]. In T-cells, dual inhibition of Cdc7/CDK9 suppressed activation and effector functions, which was not seen with a more selective Cdc7 inhibitor [1]. In cancer cells, CDK9 inhibition can affect transcription and cell survival pathways, potentially obscuring the effects of pure Cdc7 inhibition [2].
If you are encountering selectivity issues with Cdc7-IN-19, the following experimental approaches are recommended to diagnose and address the problem.
The first step is to quantitatively determine the inhibitor's selectivity profile.
Recommended Assay: Broad Kinase Profiling Utilize commercial broad-panel kinase profiling services (e.g., Eurofins, Reaction Biology) to test this compound against a large array of human kinases, with particular focus on CDK9. This will provide a quantitative data on any off-target interactions.
Recommended Assay: In-cell Target Engagement Perform western blotting to monitor the phosphorylation of direct downstream targets of Cdc7 and CDK9 in cells treated with your inhibitor.
The table below summarizes the key experiments to profile your compound:
| Assay Type | Specific Test | What it Measures | Interpretation of Selective Inhibition |
|---|---|---|---|
| Biochemical Profiling | Broad kinase panel | Direct binding to & inhibition of hundreds of purified kinases | High selectivity: Strong inhibition of Cdc7 only; minimal/no inhibition of CDK9. |
| Cellular Target Engagement | pMCM2 (S40/41) western blot | Functional inhibition of Cdc7 kinase activity in cells | Cdc7 engaged: Dose-dependent decrease in pMCM2. |
| pRNA Pol II (Ser2) western blot | Functional inhibition of CDK9 kinase activity in cells | CDK9 not engaged: No change in pRNA Pol II (Ser2). | |
| Phenotypic Assay | DNA replication stress markers (e.g., γH2AX) | Cellular consequence of Cdc7 inhibition [3] [4] | Cdc7 phenotype: Increase in replication stress markers. |
The following diagram outlines a logical workflow to systematically assess and confirm the selectivity of a Cdc7 inhibitor.
If your profiling confirms a lack of selectivity, consider these paths forward:
CDC7 kinase is a repressor of Homology-Directed Repair (HDR) [1]. Its inhibition, for instance with the inhibitor XL413 (a compound closely related to Cdc7-IN-19), shifts the cellular response to a CRISPR-Cas9-induced double-strand break (DSB) away from error-prone repair and toward precise HDR [1].
The proposed mechanism involves a reversible slowing of the S-phase of the cell cycle [1]. This temporary slowdown may provide a longer window for the cell to locate the homologous donor template and complete the more time-consuming HDR process before error-prone pathways can act. The diagram below illustrates this concept and a standard experimental workflow.
Variability in HDR efficiency often stems from suboptimal application of the inhibitor or donor template design. The following table summarizes key parameters to check and optimize.
| Parameter | Recommended Setting | Rationale & Troubleshooting Tips |
|---|---|---|
| Inhibitor Timing | 24-hour treatment starting at or before editing [1]. | The pro-HDR effect occurs during a reversible S-phase slowdown. Shorter treatments may be ineffective; longer treatments could impact cell health. |
| Inhibitor Concentration | Varies by specific compound; use manufacturer's recommended dose for this compound. | In foundational research, XL413 was used at 1 µM [1]. Tip: Perform a dose-response curve if efficiency is low or toxicity is high. |
| Cell Type | Works in multiple contexts, including K562 cells and primary human T cells [1]. | Troubleshooting: Intrinsic cellular factors affect HDR. High levels of the exonuclease TREX1 can degrade donor templates and severely reduce HDR, a key variable to consider [2]. |
| Donor Template Type | Effective with both single-stranded (ssODN) and double-stranded (dsDNA) donors [1]. | ssODN: Lower toxicity, fewer random integrations. dsDNA: Can be used for larger insertions. Tip: Chemically protect ssODN templates to prevent degradation by nucleases like TREX1 [2]. |
| Donor Design | Insertion site should be within < 10 nt of the Cas9 cut site. Include silent mutations in the PAM/protospacer to prevent re-cutting [3]. | Efficiency drops sharply with distance from the cut. Re-cutting by Cas9 after successful HDR converts precise edits back into indels [3]. |
Consider these complementary approaches that can be used alongside this compound treatment:
Q1: Why is my HDR efficiency still low even after using this compound? First, verify your inhibitor concentration and timing. The most common reasons are incorrect dosing or leaving the inhibitor on for too little time. Second, check your donor template design, especially the distance from the Cas9 cut site and the inclusion of PAM-disrupting mutations. Finally, consider inherent cellular factors, such as high TREX1 expression, which can degrade your donor template before HDR can occur [2] [3].
Q2: Can I combine this compound with other HDR-enhancing methods? Yes, the mechanisms are often complementary. For instance, you can combine this compound with:
Q3: Does the polarity of a single-stranded donor template (ssODN) matter when using this compound? The research on CDC7 inhibition demonstrated HDR enhancement with both single- and double-stranded donors [1]. However, for ssODNs specifically, other studies suggest that template polarity (sense vs. antisense) can have an effect, though there is no universal rule [3]. It is a good practice to empirically test both polarities for your specific target site if you are not achieving the desired efficiency.
The tables below summarize synergistic combinations and quantitative data from recent studies using CDC7 inhibitors like XL413 and simurosertib.
Table 1: Synergistic CDC7 Inhibitor Combinations in Oncology Research
| Cancer Type | CDC7 Inhibitor | Combination Drug | Key Findings / Mechanism | Experimental Model | Citation |
|---|---|---|---|---|---|
| Chemo-resistant Small-Cell Lung Cancer (SCLC) | XL413 | Cisplatin / Etoposide | Synergistically increased apoptosis; induced G1/S arrest & DNA damage; reversed chemo-resistance [1]. | H69-AR, H446-DDP cell lines; xenograft models [1] | |
| Ovarian Cancer (PARPi resistance) | XL413 | Olaparib (PARP inhibitor) | Enhanced DNA damage & replication stress; activated cGAS/STING pathway & antitumor immunity [2]. | OVCAR5, OVCAR8 cell lines; murine models [2] | |
| Neuroendocrine Transformation (Lung/Prostate) | Simurosertib | Targeted therapy (e.g., EGFR TKIs) / Cytotoxics (e.g., Cisplatin) | Suppressed transformation; induced degradation of MYC protein; extended therapy response [3]. | Patient-derived xenograft (PDX) models; in vivo transformation models [3] |
Table 2: Quantitative Efficacy Data from Preclinical Studies
| CDC7 Inhibitor | Cell Line / Model | Monotherapy IC50 | Combination (Drug) | Resulting IC50 (Combination) | Synergy Score (Model) |
|---|---|---|---|---|---|
| XL413 [1] | H69-AR (SCLC) | 416.8 µM | Cisplatin | Significantly reduced | >10 (HSA) |
| XL413 [1] | H69-AR (SCLC) | 416.8 µM | Etoposide | Significantly reduced | >10 (HSA) |
| XL413 [1] | H446-DDP (SCLC) | 681.3 µM | Cisplatin | Significantly reduced | >10 (HSA) |
Here are core methodologies for key experiments cited in the search results.
Protocol 1: Assessing Synergy In Vitro (e.g., XL413 + Chemotherapy) [1] This protocol is used to determine if two drugs work better together than expected.
Protocol 2: Analyzing Apoptosis via Flow Cytometry [1] This protocol quantifies programmed cell death following combination treatment.
Protocol 3: In Vivo Efficacy Study (Xenograft Model) [1] This tests the combination therapy efficacy in a live animal model.
The following diagrams illustrate key mechanisms of action for CDC7 inhibitor combinations, generated using Graphviz per your specifications.
Q1: In which cancer cell types has CDC7 inhibition shown the most promising synergistic effects? Based on recent studies, the most promising synergistic effects have been observed in:
Q2: Does CDC7 inhibition synergize with chemotherapy in chemo-sensitive cells? The effect appears to be more pronounced in chemo-resistant cells. One study found that the CDC7 inhibitor XL413 had a strong synergistic effect with cisplatin and etoposide in chemo-resistant SCLC cell lines, but no significant synergistic effect was observed in their chemo-sensitive counterparts [1]. This suggests a specific role in overcoming resistance.
Q3: What are the key molecular mechanisms behind the synergy of CDC7i combinations? The mechanisms are multi-faceted and can include:
Q4: What is a critical genetic background that predicts sensitivity to CDC7 inhibition? Co-inactivation of the TP53 and RB1 tumor suppressor genes is a key predictor. This genetic background leads to upregulated CDC7 expression and creates a dependency on CDC7 for cell cycle progression, making tumors highly vulnerable to its inhibition. This is particularly relevant in neuroendocrine transformation [3].
Understanding the context is key. The search results indicate that CDC7 inhibition can have dual effects on the immune response. Being aware of both the potential immunostimulatory and immunosuppressive consequences is the first step in diagnosing experimental outcomes.
The table below summarizes these contrasting effects based on current research:
| Mechanism/Effect | Immunostimulatory Outcome (Desired) | Immunosuppressive Outcome (Potential Issue) |
|---|---|---|
| Cell Fate | Induction of senescence-like aneuploid cells with a SASP (Senescence-Associated Secretory Phenotype) [1]. | Induction of cell death/apoptosis, reducing the immunogenic SASP [1]. |
| Secreted Factors | Secretion of pro-inflammatory cytokines/chemokines (e.g., IL6, CCL5, CXCL10), recruiting immune cells [1]. | Lack of a robust SASP, failing to create an inflamed tumor microenvironment [1]. |
| Tumor Microenvironment | Generates "hot" tumors with accumulated tumor-infiltrating immune cells, sensitizing to immunotherapy [1]. | Maintains a "cold" tumor phenotype, non-responsive to immunotherapy [1]. |
| Underlying Cause | Linked to CDC7i-induced replication stress and chromosomal instability (CIN) [1]. | May involve cell type-specific pathways or off-target effects of the specific inhibitor. |
Based on the general mechanisms of CDC7 inhibition, here are several testable strategies to steer the cellular response away from immunosuppression and towards immunostimulation.
The following diagram outlines a logical workflow for diagnosing and tackling immune suppression in your experiments, based on the strategies above.
To build a more definitive guide, you could:
CDC7 is essential for initiating DNA replication. While cancer cells often rely heavily on this pathway, making them sensitive to inhibition, primary (non-cancerous) cells can also be affected, leading to potential toxicity issues in your experiments [1].
The primary mechanism of toxicity is the induction of replication stress (RS). Inhibiting CDC7 halts the activation of replication origins, causing DNA replication forks to stall. If not properly resolved, this can lead to DNA damage and cell death [2]. Furthermore, in certain cellular contexts, CDC7 inhibition can induce a senescence-like state instead of apoptosis. These senescent cells exhibit a characteristic Senescence-Associated Secretory Phenotype (SASP), releasing a flood of pro-inflammatory cytokines and chemokines that can disrupt the local cellular microenvironment and be toxic to neighboring cells [2].
Here are potential strategies to mitigate toxicity, framed as answers to common experimental challenges.
FAQ 1: How can I reduce general cytotoxicity in my primary cell cultures?
FAQ 2: The inhibitor is causing excessive DNA damage and stress responses. What can I do?
FAQ 3: My cells are entering a toxic, inflammatory state (SASP) instead of dying. How do I manage this?
FAQ 4: Can I design my treatment schedule to exploit cell cycle differences?
The table below summarizes these strategies for easy comparison.
| Mitigation Strategy | Key Mechanism of Action | Example Agent/Approach | Primary Goal |
|---|---|---|---|
| Dosage & Timing Optimization | Limits cumulative replication stress | This compound (low, pulsed dose) | Reduce general cytotoxicity |
| ATR Checkpoint Inhibition | Prevents severe replication fork stalling | VE-821 (ATR inhibitor) | Mitigate DNA damage |
| Senolytic/Senostatic Therapy | Eliminates or quietens senescent cells | Navitoclax, Rapamycin | Counter SASP-mediated toxicity |
To help visualize the process of identifying and applying these strategies, the following diagram outlines a logical experimental workflow.
Diagram: A logical workflow for troubleshooting this compound toxicity. Begin by optimizing the treatment schedule. If toxicity persists, investigate the primary mechanism (DNA damage or senescence) to select the most appropriate combination strategy.
This protocol provides a detailed methodology for testing the combination of this compound with an ATR inhibitor, based on approaches used in recent literature [2].
Objective: To determine if co-inhibition of ATR can mitigate the DNA damage and viability loss caused by this compound in primary cells.
Materials:
Procedure:
XL413 (also known as BMS-863233) is a potent and selective benzofuropyrimidinone-based inhibitor of the Cdc7-Dbf4 (DDK) kinase complex [1] [2].
The table below summarizes quantitative data for XL413 from the search results:
| Parameter | Experimental Data |
|---|---|
| Biochemical Potency (IC₅₀) | 3.4 nM (against purified Cdc7/ASK) [2] |
| Selectivity (Cell-free assays) | 12-fold over Pim1 (IC₅₀ = 42 nM); 63-fold over CK2 (IC₅₀ = 212 nM) [2] |
| Cellular Potency (IC₅₀) | Inhibition of MCM2 phosphorylation: 0.118 μM (MDA-MB-231T cells) & 0.14 μM (Caco2 cells) [2] |
| Anti-proliferative Activity (IC₅₀) | 0.715 μM (Caco2 cells, anchorage-independent growth) [2] |
| In Vivo Efficacy | Significant tumor growth regression in a Colo-205 xenograft model at 100 mg/kg (oral administration) [2] |
A key finding from the literature is the significant divergence between XL413's biochemical potency and its cellular activity across many cancer cell lines [1] [3].
1. Key Experimental Protocols The data for XL413 was generated using standard and well-accepted methodologies in drug discovery [1] [2] [3]:
2. Mechanism of Action and Pathway Cdc7, in a complex with its regulatory subunit Dbf4 (together known as DDK), is an essential serine/threonine kinase that initiates DNA replication. It phosphorylates subunits of the MCM2-7 helicase complex to activate its helicase activity, which is required for the unwinding of DNA and the recruitment of the rest of the replication machinery at origins of replication [1] [5] [6].
The following diagram illustrates the role of Cdc7 and the mechanism of XL413:
3. Other Research Applications Beyond its original development as an anti-cancer agent, XL413 has been utilized as a chemical probe in basic research:
The table below summarizes the experimental efficacy data for PHA-767491 from recent studies.
| Cancer Type | Experimental Model | Key Efficacy Findings | Reported IC₅₀ / Effective Concentration | Combination Therapy Synergy |
|---|---|---|---|---|
| Hepatocarcinoma (HCC) [1] | In vitro (human HCC cells); In vivo (nude mice xenografts) | Synergistic effect with 5-FU; induced significant apoptosis (increased caspase-3 activation), counteracted 5-FU-induced Chk1 phosphorylation, decreased Mcl1 protein. [1] | Information not specified in abstract. | Yes, with 5-Fluorouracil (5-FU). [1] |
| Glioblastoma [2] [3] | In vitro (U87-MG, U251-MG cell lines) | Reduced cell viability and proliferation, induced apoptosis, suppressed cell migration and invasion. Decreased phosphorylation of the Cdc7 substrate MCM2. [2] [3] | 2.5 µM and 10 µM (tested concentrations for various assays). [2] | Not tested in the study. |
| RB-positive Cancers (e.g., Colorectal, Prostate) [4] | In vitro (SW480, SW620, PC3 cell lines) and cell-free systems | Potent inhibition of the initiation phase of DNA replication; decreased E2F-mediated transcription of G1/S regulators (Cyclin A2, E1, E2). [4] | Low nanomolar IC₅₀ for Cdc7 in vitro (cell-free assay). [4] | Not tested in the study. |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) [5] | In vitro (Jurkat T-cells, primary mouse T-cells, human PBMCs) | Suppressed T-cell activation, proliferation, and effector functions; impeded T-cell receptor (TCR) signaling pathways. [5] | 1 - 10 µM (range used in functional assays). [5] | Not tested in the study. |
Here are the methodologies used to generate the key data in the studies cited above.
Cell Viability and Proliferation Assays [2]:
Cell Migration and Invasion Assays [2]:
Molecular Mechanism Analysis [1] [4]:
The following diagram illustrates the role of Cdc7 in DNA replication and the points of inhibition by PHA-767491.
The field of CDC7 inhibition is actively shifting from traditional ATP-competitive inhibitors to more selective allosteric modulators. The table below summarizes the key allosteric inhibitors identified in the search results, which you can use as a reference for comparing Cdc7-IN-19.
| Compound Name | Primary Mechanism / Target Site | Key Experimental Findings | Selectivity & Advantages |
|---|---|---|---|
| Clofoctol [1] [2] | Disrupts CDC7-DBF4 interaction [1] | Inhibits MCM2 phosphorylation; delays cell cycle; sensitizes cancer cells to DNA-damaging agents [1] [2]. | High selectivity due to allosteric mechanism [1]. |
| Dequalinium Chloride [2] | Disrupts CDC7-DBF4 interaction [2] | Blocks S-phase progression; causes G2/M accumulation; shows anti-tumor activity in mouse oral cancer models [2]. | Non-ATP-competitive; shows synergy with chemotherapy and radiation [2]. |
| Novel compounds from MBC library [1] | Target allosteric pockets (e.g., Pocket 6), disrupting CDC7-DBF4 interface [1] | Identified via virtual screening targeting specific druggable cavities; binding free energy calculated via MM-GBSA [1]. | Designed for selectivity against pockets involved in protein-protein interaction [1]. |
A primary driver for developing allosteric modulators is enhanced selectivity. The ATP-binding site of CDC7 is highly conserved across the human kinome, which often leads to off-target effects with ATP-competitive inhibitors. Allosteric sites, particularly the CDC7-DBF4 interaction interface, are less conserved, offering a path to more specific and potentially safer therapeutics [1].
To objectively compare this compound with other allosteric modulators, your guide should include data generated from the following key experimental protocols, which are standard in the field.
In Vitro Kinase Activity Assay
Cell-Based Phenotypic Assays
Identification of Allosteric Binding
fpocket to identify druggable cavities on CDC7. Molecular docking (e.g., with Glide software) is then used to screen compound libraries against these allosteric pockets [1].In Vivo Efficacy Studies
To help visualize the experimental and conceptual frameworks, here are diagrams of the key signaling pathways and a standard screening workflow.
Diagram: CDC7 in Replication Stress and Allosteric Inhibition. This diagram integrates findings from multiple studies [4] [3], showing how CDC7-DBF4 (DDK) is stabilized on chromatin in response to replication stress to facilitate both DNA replication and repair. Allosteric inhibitors act by disrupting the formation of the CDC7-DBF4 complex.
Diagram: Workflow for Screening Allosteric Inhibitors. This experimental workflow, based on methodologies from [1], outlines the multi-step process from computational identification of drug-binding sites to in vivo validation of candidate compounds.
Since direct data on this compound is not available in the public search results I obtained, here are suggestions for building a complete comparison guide:
The following table summarizes the key antitumor activity data for TAK-931 from preclinical and clinical studies.
| Profile Aspect | Experimental Data & Findings for TAK-931 |
|---|---|
| Basic Profile | Oral, highly selective, small-molecule, time-dependent ATP-competitive CDC7 kinase inhibitor [1]. |
| Molecular Mechanism & Selectivity | Inhibits CDC7 enzymatic activity with an IC₅₀ < 0.3 nM. Over 120x more selective for CDC7 than 317 other tested kinases [1]. |
| Cellular Effects | Induces replication stress, S-phase delay, and mitotic aberrations. Leads to irreversible antiproliferative effects in cancer cells [1]. |
| In Vivo Antitumor Efficacy | Exhibits significant antiproliferative activity in preclinical animal models, including patient-derived xenografts (PDXs) [1]. |
| Activity in RAS-Mutant Cancers | Shows higher antiproliferative activity in RAS-mutant vs. RAS-wild-type cells. Efficacy confirmed in pancreatic PDX models [1]. |
| Immune Modulation | Induces replication stress-mediated aneuploid cells with a senescence-associated secretory phenotype (SASP), characterized by high expression of inflammatory cytokines (e.g., IL6, CCL5, CXCL10). This promotes tumor-infiltrating immune cell accumulation and sensitizes tumors to immune checkpoint blockade [2] [3]. |
| Clinical Phase & Dosing | Phase I study established the recommended Phase II dose as 50 mg once daily on days 1-14 of a 21-day cycle [4]. |
| Clinical Safety | Manageable safety profile. Most common adverse events were nausea (60%) and neutropenia (56%) [4]. |
| Clinical Efficacy | In the Phase I trial, 5 out of 80 patients with advanced solid tumors achieved a partial response [4]. |
| Combination with DNA-Damaging Agents | High-throughput screening identified DNA-damaging agents (e.g., topoisomerase inhibitors, platinum compounds) as top synergistic partners. TAK-931 suppresses Homologous Recombination Repair (HRR), leading to accumulated DNA damage [5]. |
| Combination with ATR/CHK1 Inhibitors | Demonstrates synergy with ATR or CHK1 inhibitors in liver cancer models, inducing replication stress and mitotic catastrophe [6]. |
The data in the table above is supported by rigorous experimental methodologies. Here are the details of some key assays:
The diagrams below illustrate the core mechanism of action of TAK-931 and its consequential effect on the tumor microenvironment.
Diagram 1: TAK-931 induces replication stress, leading to immunogenic senescence. Inhibition of the CDC7 kinase by TAK-931 disrupts DNA replication initiation, causing replication stress and chromosomal instability. This results in senescent cancer cells that secrete inflammatory factors (SASP), attracting immune cells into the tumor and enhancing the efficacy of immunotherapy [1] [2] [3].
The profiling data highlights several promising directions for TAK-931:
The following table summarizes key characteristics of Cdc7 and major CDK inhibitors based on the current literature. Please note that the data for Cdc7-IN-19 is not available in the search results I obtained.
| Inhibitor Name | Primary Target(s) | Role of Target in Cell Cycle | Key Experimental Readouts / Phenotypes | Development Status (as per cited literature) |
|---|---|---|---|---|
| This compound | Information Not Available | N/A | Information Not Available | N/A |
| PHA-767491 | Cdc7, Cdk9 [1] [2] | Cdc7: Initiation of DNA replication [3]. Cdk9: Transcription regulation [1]. | - Induces S-phase retardation & p53-independent cell death in cancer cells [3].
While data on this compound is lacking, research on other Cdc7 inhibitors reveals distinct mechanisms and experimental observations that are valuable for comparison.
Mechanism of Cdc7 Inhibition: Cdc7, in a complex with its regulatory subunit DBF4, is a serine/threonine kinase critical for initiating DNA replication. It phosphorylates MCM2/4/6 subunits of the helicase, facilitating the assembly of the active CMG (Cdc45-MCM-GINS) helicase complex and origin firing [3] [7]. Inhibition of Cdc7 leads to replication fork stalling and DNA damage [3].
Key Phenotypes of Cdc7 Inhibitors:
Considerations for Dual Inhibitors: The inhibitor PHA-767491 highlights a key challenge. Its co-inhibition of Cdk9, a key regulator of transcription, leads to potent suppression of T-cell activation [1] [2]. This on-target toxicity for the immune system is a likely contributor to the failure of early clinical trials and underscores the importance of developing highly selective inhibitors [1].
The diagram below illustrates the general experimental workflow and key mechanistic insights for studying a specific Cdc7 inhibitor like TAK-931, which can serve as a reference for your research on this compound.
While data on Cdc7-IN-19 is unavailable, the table below summarizes the published performance of other CDC7 inhibitors in various cancer models, including PDX studies.
| Inhibitor Name | Cancer Model Type | Cancer Type(s) Studied | Key Performance Findings | Primary Mechanism / Effect |
|---|---|---|---|---|
| Simurosertib (TAK-931) | PDX Models [1] | Lung adenocarcinoma (LUAD), Prostate adenocarcinoma (PRAD), de novo SCLC [1] | Suppressed neuroendocrine transformation; extended response to targeted therapy and cytotoxic chemotherapy [1] | Induces proteasome-mediated degradation of MYC, constraining lineage plasticity [1] |
| XL413 | PDX Models [2] | Chemo-resistant Small-Cell Lung Cancer (SCLC) [2] | Showed a synergistic effect with chemotherapy (cisplatin, etoposide); improved efficacy in vivo [2] | Synergizes with chemotherapy to increase apoptosis and induce G1/S phase arrest in chemo-resistant cells [2] |
| XL413 | Cell Line Models (In vitro) [3] | K562 erythroleukemia cells, primary human T cells [3] | Increased homology-directed repair (HDR) efficiency by up to 3.5-fold in gene editing experiments [3] | Slows S-phase progression, creating a favorable window for templated DNA repair [3] |
The value of PDX models lies in their ability to more closely mimic human tumor biology. The diagram below illustrates the general workflow for evaluating a drug's efficacy in a PDX study, which is the type of methodology used to generate the data for the inhibitors above.
The standard experimental protocol involves [4]: